molecular formula C9H15N3O B2947635 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine CAS No. 1481234-07-4

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine

Cat. No. B2947635
CAS RN: 1481234-07-4
M. Wt: 181.239
InChI Key: MUWLMGYRXAWPAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine” can be represented by the SMILES string CCC1=NOC(C2=CC=CC(C#N)=C2)=N1 . This indicates that the compound contains an ethyl group (CCC), an oxadiazole ring (NOC), and a cyclopentanamine group. The InChI key for this compound is BKYHUDXYMVZBNQ-UHFFFAOYSA-N , which is a unique identifier for chemical substances.

Scientific Research Applications

Synthesis and Chemical Properties

Fragmentation of Nitrile Oxides with Triethylamine : The formation of 1,2,4-oxadiazoles, closely related to the compound , has been observed as a side reaction in cycloadditions involving nitrile oxides and Et3N. This process results in the formation of N,N-diethylvinylamine, indicating a potential route for synthesizing oxadiazole derivatives through nitrile oxide fragmentation (Caramella et al., 1983).

Synthetic Routes and Biological Activities : The study on 1,3,4-oxadiazoles, which share a structural motif with the target compound, reveals valuable biological effects such as antibacterial, antifungal, and anti-tubercular activities. This suggests the potential of these compounds in developing new antimicrobial agents (Jafari et al., 2017).

Applications in Organic Synthesis

Tandem Intramolecular Diels-Alder/1,3-Dipolar Cycloaddition : A tandem cycloaddition cascade of 1,3,4-oxadiazoles has been developed, expanding the scope of oxadiazoles in organic synthesis. This method has been employed in the total synthesis of various alkaloids, showcasing the utility of oxadiazoles in complex molecular constructions (Sears & Boger, 2016).

Building Blocks toward Disubstituted Oxadiazol-2(3H)-ones : 5-Substituted-2-ethoxy-1,3,4-oxadiazoles have been synthesized as precursors to 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, highlighting their role as versatile building blocks in medicinal chemistry (Wet-osot et al., 2017).

Potential Anticancer and Antimicrobial Applications

Anticancer Activity : Oxadiazole scaffolds have shown remarkable anticancer activities, with structural modifications enhancing their cytotoxic effects against various tumor lines. This underscores the potential of oxadiazoles, including those related to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine, in developing novel anticancer drugs (Benassi et al., 2020).

Antimicrobial Evaluation of Oxadiazole Derivatives : The synthesis and antimicrobial evaluation of oxadiazole derivatives have highlighted their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating bacterial infections (Jafari et al., 2017).

properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)6-3-4-7(10)5-6/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWLMGYRXAWPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine

CAS RN

1481234-07-4
Record name 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine
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